Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)- Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)-
Brand Name: Vulcanchem
CAS No.: 14285-59-7
VCID: VC21290877
InChI: InChI=1S/C32H16N8O12S4.Co/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
SMILES: [H+].[H+].[H+].[H+].C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)[O-])C8=C5C=CC(=C8)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Co+2]
Molecular Formula: C32H16CoN8O12S4
Molecular Weight: 891.7 g/mol

Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)-

CAS No.: 14285-59-7

Cat. No.: VC21290877

Molecular Formula: C32H16CoN8O12S4

Molecular Weight: 891.7 g/mol

* For research use only. Not for human or veterinary use.

Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)- - 14285-59-7

Specification

CAS No. 14285-59-7
Molecular Formula C32H16CoN8O12S4
Molecular Weight 891.7 g/mol
IUPAC Name cobalt(2+);2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;hydron
Standard InChI InChI=1S/C32H16N8O12S4.Co/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
Standard InChI Key ZWLKKKRIYPQRQD-UHFFFAOYSA-N
SMILES [H+].[H+].[H+].[H+].C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)[O-])C8=C5C=CC(=C8)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Co+2]
Canonical SMILES [H+].[H+].[H+].[H+].C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)[O-])C8=C5C=CC(=C8)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Co+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator